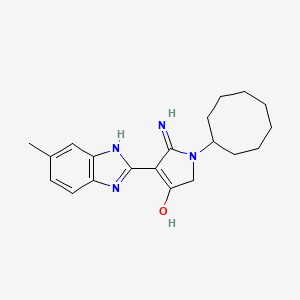
5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound with a molecular formula of C20H26N4O and a molecular weight of 338.4 g/mol. This compound features a unique structure that includes a benzimidazole ring, a cyclooctyl group, and a pyrrolone moiety, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic reactions. The starting materials often include cyclooctanone, 6-methyl-1H-benzimidazole, and appropriate amine derivatives. The reaction conditions may involve:
Cyclization Reactions: Formation of the cyclooctyl group through cyclization reactions.
Condensation Reactions: Condensation of the benzimidazole ring with the cyclooctyl group.
Amination Reactions: Introduction of the amino group through amination reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group or the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), various amines.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Dihydrobenzimidazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Interacting with DNA, potentially leading to changes in gene expression.
相似化合物的比较
Similar Compounds
5-amino-1-cyclooctyl-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: Similar structure but lacks the methyl group on the benzimidazole ring.
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one: Similar structure but differs in the oxidation state of the pyrrolone moiety.
Uniqueness
The presence of the 6-methyl group on the benzimidazole ring and the specific arrangement of the cyclooctyl and pyrrolone moieties make 5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE unique. These structural features may contribute to its distinct chemical reactivity and biological activity.
属性
分子式 |
C20H26N4O |
|---|---|
分子量 |
338.4g/mol |
IUPAC 名称 |
1-cyclooctyl-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H26N4O/c1-13-9-10-15-16(11-13)23-20(22-15)18-17(25)12-24(19(18)21)14-7-5-3-2-4-6-8-14/h9-11,14,21,25H,2-8,12H2,1H3,(H,22,23) |
InChI 键 |
WHEYMOVKJTXWCB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4CCCCCCC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-N-[(E)-(2-Hydroxyphenyl)methylideneamino]-3-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-5-nitrobenzene-1,3-dicarboxamide](/img/no-structure.png)
![N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B1188611.png)
